

in vitro biological activity comparison of 1H-Indole-6-methanamine and 5-aminomethylindole

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Compound of Interest

Compound Name: **1H-Indole-6-methanamine**

Cat. No.: **B1341427**

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Comparative In Vitro Biological Activity: 1H-Indole-6-methanamine vs. 5-aminomethylindole

A detailed examination of the in vitro biological activities of **1H-Indole-6-methanamine** and 5-aminomethylindole, two closely related indoleamine positional isomers, reveals distinct pharmacological profiles, particularly in their interaction with monoamine transporters. While direct comparative studies on these exact molecules are limited, data from their close analogs, 6-(2-aminopropyl)indole and 5-(2-aminopropyl)indole, provide valuable insights into their potential activities.

This guide synthesizes available data to offer a comparative analysis for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Summary of In Vitro Biological Activity

While specific quantitative data for **1H-Indole-6-methanamine** and 5-aminomethylindole is not readily available in the public domain, a study on their respective 2-aminopropyl analogs, 6-(2-aminopropyl)indole (6-IT) and 5-(2-aminopropyl)indole (5-IT), offers a strong predictive comparison of their effects on monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels in the synapse and are common targets for psychoactive compounds.

The study revealed that both compounds are potent substrates for all three transporters, inducing the release of monoamines. However, they exhibit distinct selectivity profiles. 5-IT, the analog of 5-aminomethylindole, showed a preference for inducing dopamine release over serotonin release. In contrast, 6-IT, the analog of **1H-Indole-6-methanamine**, displayed a higher potency for inducing serotonin release compared to dopamine release.[1]

Compound Analog	Target	Activity (EC50, nM)	Selectivity (DAT/SERT Ratio)
5-(2-aminopropyl)indole (5-IT)	DAT	45.3 ± 7.7	8-fold for DAT
NET		26.8 ± 3.1	
SERT		360 ± 60	
6-(2-aminopropyl)indole (6-IT)	DAT	275 ± 30	10-fold for SERT
NET		29.8 ± 3.4	
SERT		27.2 ± 3.3	

Table 1: In vitro monoamine release activity of 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) in rat brain synaptosomes.[1] Data is presented as the half maximal effective concentration (EC50) for inducing monoamine release.

Experimental Protocols

The following is a detailed methodology for the in vitro monoamine transporter release assay, as described in the comparative study of 5-IT and 6-IT.[1]

Monoamine Transporter Release Assay

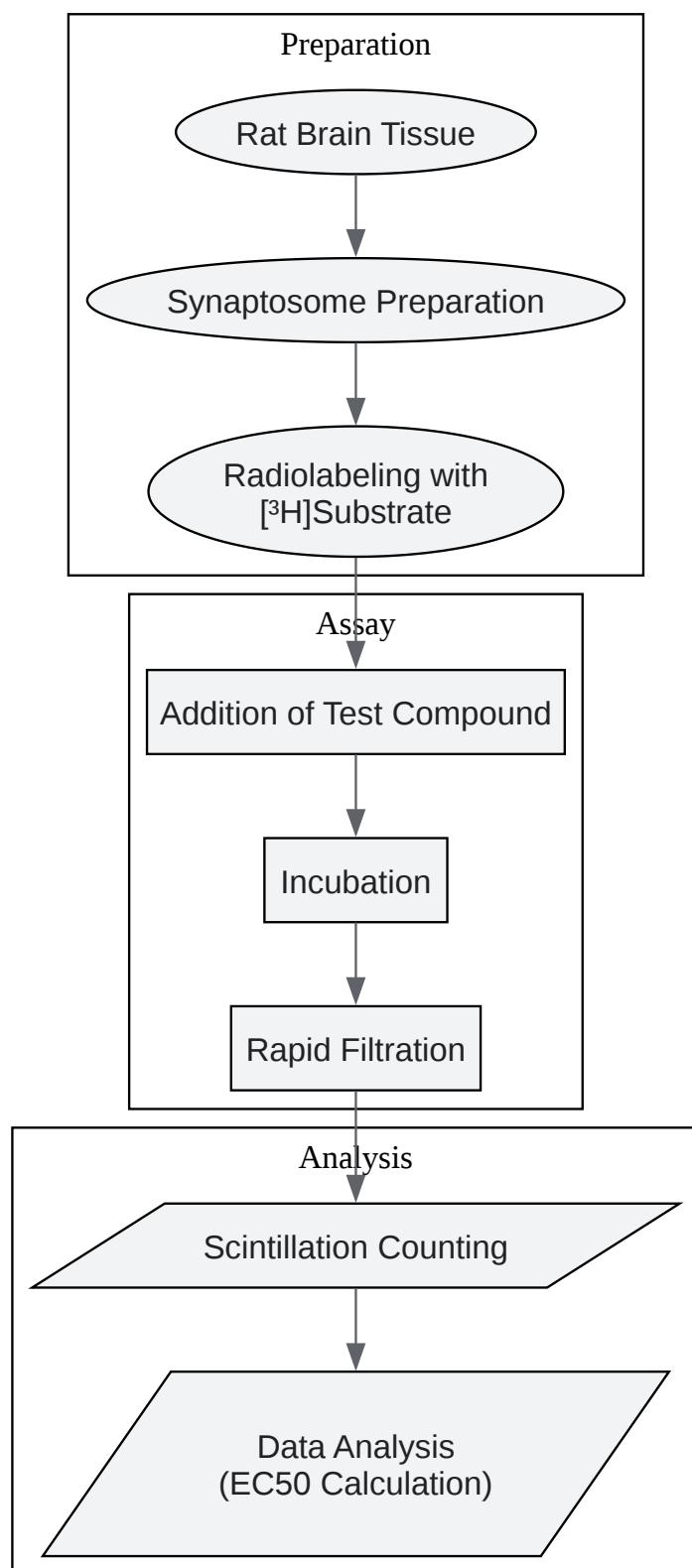
Objective: To determine the potency and selectivity of test compounds to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

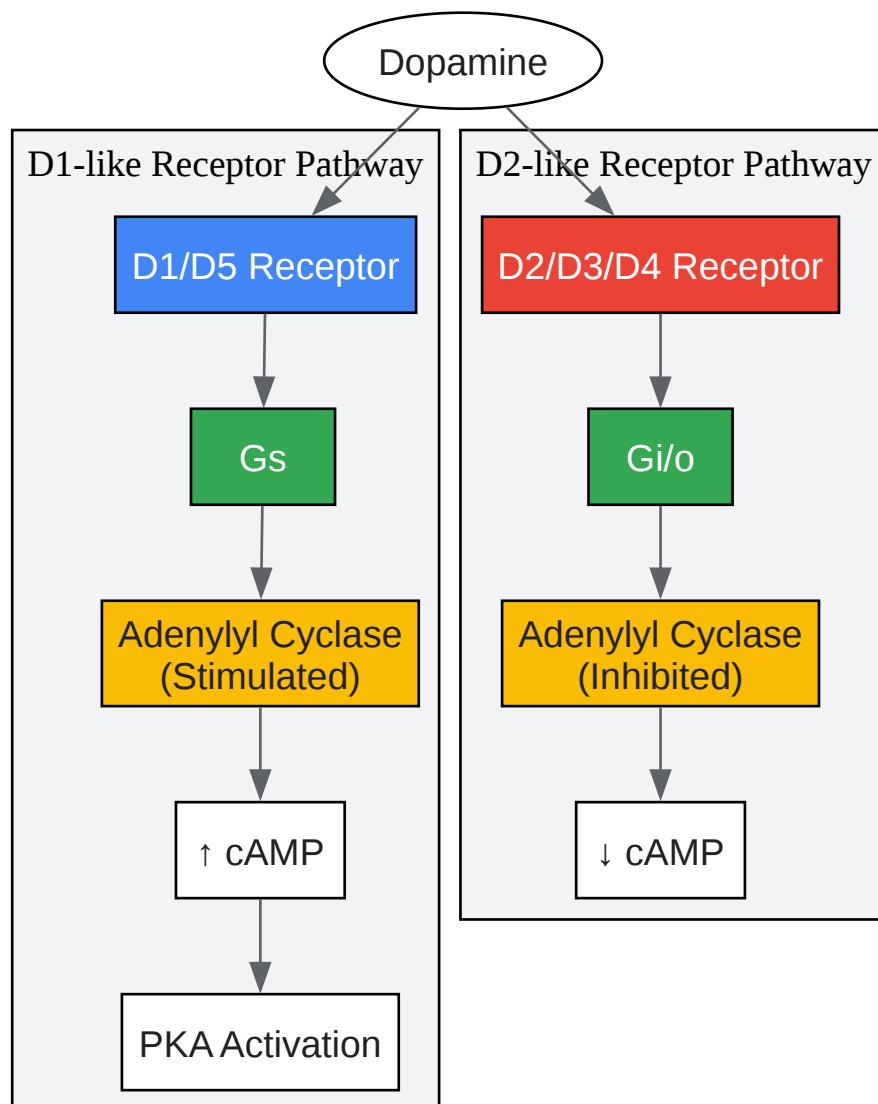
Materials:

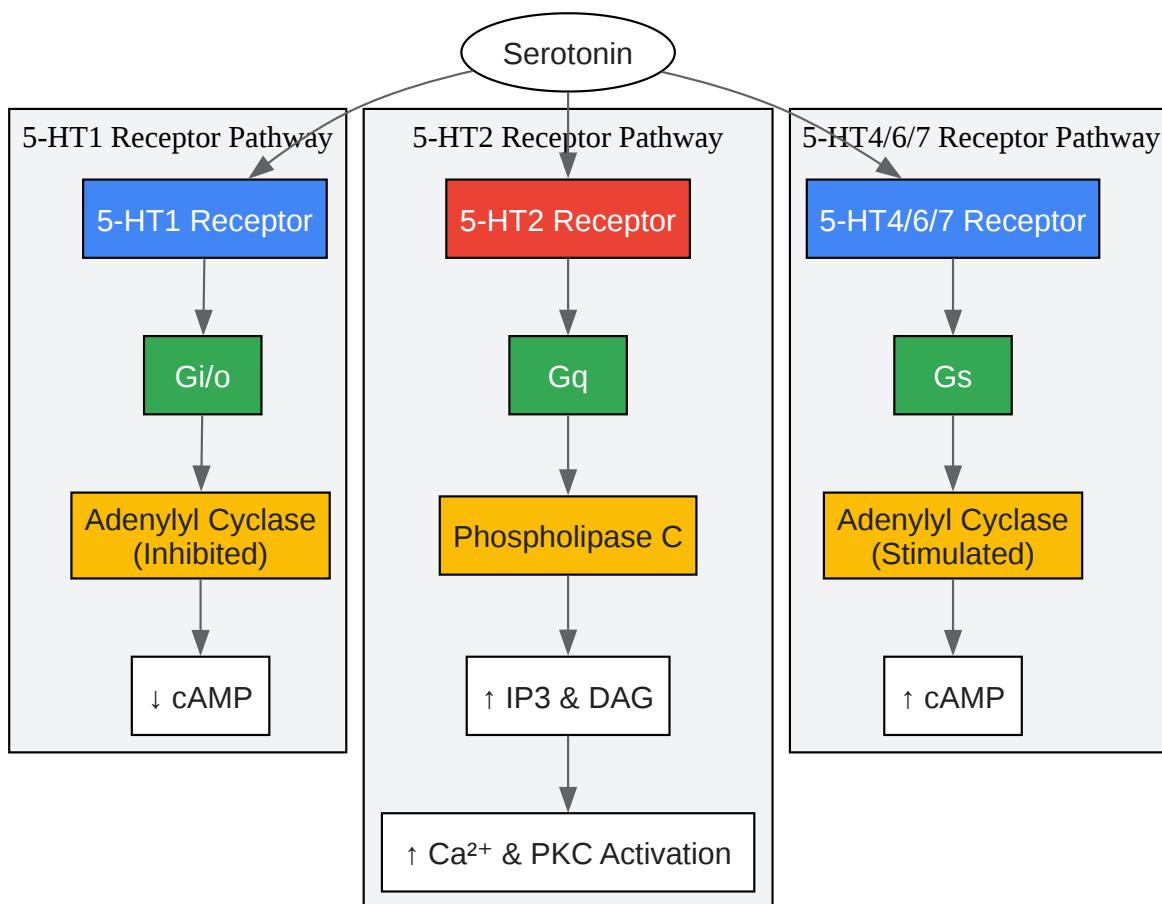
- Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)
- Radiolabeled substrates: [³H]MPP+ for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT
- Test compounds (5-HT, 6-HT) and reference compounds (MDMA)
- Assay buffer (Krebs-Ringer-HEPES buffer)
- Scintillation fluid and a scintillation counter

Procedure:

- Synaptosome Preparation: Crude synaptosomes are prepared from the respective rat brain regions by homogenization and differential centrifugation.
- Radiolabeling: Synaptosomes are incubated with the appropriate radiolabeled substrate to allow for uptake into the nerve terminals.
- Initiation of Release: The release experiment is initiated by adding various concentrations of the test compounds to the synaptosome preparations.
- Termination of Release: After a specific incubation period, the release of the radiolabeled substrate is terminated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity retained on the filters (representing the amount of radiolabel that was not released) is measured using a scintillation counter.
- Data Analysis: The amount of released radioactivity is calculated for each concentration of the test compound. Dose-response curves are generated, and EC₅₀ values are determined using non-linear regression analysis.







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References

1. The new psychoactive substances 5-(2-aminopropyl)indole (5-HT) and 6-(2-aminopropyl)indole (6-HT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

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